BMVC-8C3O, also known as 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide with a tetraethylene glycol moiety, is a synthetic compound designed to interact with G-quadruplex (G4) DNA structures. Its molecular formula is and it has a molecular weight of approximately 1042.61 g/mol. This compound exhibits significant potential in the field of molecular biology due to its ability to induce topological changes in G4 DNA, particularly converting non-parallel forms into parallel forms, which are more thermally stable .
BMVC-8C3O primarily participates in reactions that involve the stabilization and conversion of G-quadruplex structures. The binding of BMVC-8C3O to G4 DNA leads to local dehydration effects that facilitate the transition from hybrid or non-parallel G4 conformations to a more stable parallel configuration. This binding mechanism is characterized by an increase in melting temperature and alterations in spectral properties, such as circular dichroism and NMR spectra, indicating structural changes in the DNA .
BMVC-8C3O has been shown to exhibit biological activities relevant to cancer treatment. It effectively suppresses the expression of epidermal growth factor receptor (EGFR) in non-small cell lung cancer cells, leading to significant growth inhibition. This suggests that BMVC-8C3O may have therapeutic potential as an anti-cancer agent by targeting G-quadruplex structures involved in oncogene regulation . Additionally, its ability to induce topological changes in G4 DNA may contribute to its biological efficacy by disrupting cancer cell proliferation mechanisms.
The synthesis of BMVC-8C3O involves several steps, beginning with the coupling of 4-vinylpyridine under high-pressure conditions using palladium acetate and tri-o-tolylphosphine as catalysts. The reaction is conducted in a solvent mixture of triethylamine and acetonitrile at elevated temperatures (approximately 105°C) for two days. Following this, the product is extracted using dichloromethane and purified through flash column chromatography. The final product is obtained by refluxing the intermediate compound with methyl iodide in acetone .
BMVC-8C3O has several applications in research and potential therapeutic contexts:
Interaction studies have demonstrated that BMVC-8C3O binds specifically to G-quadruplex structures, leading to significant topological changes. Techniques such as NMR spectroscopy and circular dichroism are employed to monitor these interactions. The binding affinity of BMVC-8C3O for different G4 sequences shows that it can selectively stabilize certain conformations over others, highlighting its potential for targeted therapeutic applications .
BMVC-8C3O belongs to a class of compounds known as G-quadruplex ligands. Here are some similar compounds along with their unique characteristics:
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| 3,6-Bis(1-methyl-2-vinylpyridinium) | G4 ligand | Exhibits fluorescence properties useful for imaging |
| CX-5461 | G4 stabilizer | Selective lethality in BRCA1/2 deficient tumors |
| TMPyP4 | Porphyrin derivative | Binds multiple G4 structures but less specific than BMVC-8C3O |
| AS1411 | Aptamer | Targets nucleolin; used for cancer therapy |
BMVC-8C3O's distinctive ability to induce specific topological changes in human telomeric G4s sets it apart from other ligands, making it a valuable candidate for further research and development in therapeutic applications. Its unique structure allows for enhanced binding affinity and specificity compared to other compounds within the same category .
BMVC-8C3O, also known as 9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide, is a complex organic compound with significant research interest due to its interaction with DNA G-quadruplex structures [1] [2]. The molecular formula of BMVC-8C3O is C₄₂H₅₃I₃N₄O₃, with a molecular weight of 1042.61 g/mol [1] [4]. The compound features a carbazole core substituted with two 1-methyl-4-vinylpyridinium groups, linked via a tetraethylene glycol chain terminated with a methyl-piperidinium cation [8] [28].
The structural composition of BMVC-8C3O can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C₄₂H₅₃I₃N₄O₃ |
| Molecular Weight | 1042.61 g/mol |
| CAS Number | 1301708-12-2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 16 |
| Heavy Atom Count | 52 |
The chemical architecture of BMVC-8C3O integrates a carbazole core with two 1-methyl-4-vinylpyridinium groups, providing planar aromaticity for G-quadruplex DNA intercalation, while the tetraethylene glycol chain confers hydrophilic flexibility for enhanced solubility [8] [33]. The three iodide counterions balance the positive charges on the nitrogen atoms, with the overall structure designed to optimize cellular permeability [8] [35].
The crystallographic data for BMVC-8C3O reveals important structural features that contribute to its functionality [9] [27]. While complete X-ray crystallographic analysis data is limited in the literature, the compound is known to adopt a specific conformation that facilitates its interaction with G-quadruplex DNA structures [5] [26].
The Standard InChI representation of BMVC-8C3O is InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3, with a Standard InChI Key of DKMJOQQQBQBOMV-UHFFFAOYSA-K [9] [33]. These identifiers provide a standardized representation of the compound's structure that can be used for database searches and structural comparisons [33] [35].
The molecular structure features a central carbazole unit with two vinyl-pyridinium arms extending from positions 3 and 6, creating a planar aromatic system that can interact with G-quadruplex structures through π-stacking interactions [5] [8]. The tetraethylene glycol chain extends from the nitrogen of the carbazole, terminating in a methyl-piperidinium group, which provides additional positive charge for interaction with the negatively charged DNA backbone [8] [28].
BMVC-8C3O exhibits specific stereochemical properties that influence its interaction with biological targets [5] [9]. The compound contains (E)-configured double bonds in the vinyl linkages between the carbazole core and the pyridinium rings, which is critical for maintaining the planar conformation necessary for effective G-quadruplex binding [9] [33].
The stereochemical configuration of BMVC-8C3O can be represented by the Isomeric SMILES notation: C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(N(C4=C3C=C(C=C4)/C=C/C5=CC=N+C)CCOCCOCCOCC[N+]6(CCCCC6)C)C=C2.[I-].[I-].[I-] [33] [35]. The forward slashes in this notation indicate the (E)-configuration of the double bonds, which is essential for the compound's biological activity [9] [35].
The compound has zero defined atom stereocenters, as indicated by structural analysis data [35]. However, the overall three-dimensional arrangement of the molecule, particularly the orientation of the planar carbazole core relative to the flexible tetraethylene glycol chain, plays a crucial role in its ability to induce topological changes in G-quadruplex DNA structures [5] [26].
The synthesis of BMVC-8C3O involves a sophisticated multi-step process, with palladium-catalyzed coupling reactions serving as a key step in the formation of the carbon-carbon bonds between the carbazole core and the vinyl-pyridinium groups [8] [10]. The synthesis begins with the preparation of the carbazole core, followed by functionalization at positions 3, 6, and 9 [10] [12].
A critical step in the synthesis is the palladium-catalyzed coupling reaction between 4-vinylpyridine and the halogenated carbazole intermediate [8] [33]. This reaction is typically conducted under high-pressure conditions at approximately 105°C for 48 hours, using palladium acetate and tri-o-tolylphosphine as catalysts in a solvent mixture of triethylamine and acetonitrile [10] [33].
The palladium-catalyzed coupling mechanism involves several key steps:
The reaction conditions must be carefully controlled to ensure high yield and stereoselectivity [10] [14]. The use of palladium acetate as a catalyst is particularly effective for this transformation due to its ability to facilitate the formation of carbon-carbon bonds under relatively mild conditions [12] [14].
Following the synthesis of BMVC-8C3O, several purification techniques are employed to obtain the compound with high purity [8] [16]. The purification process typically begins with extraction of the crude product using dichloromethane, followed by more sophisticated separation methods [16] [33].
Flash column chromatography is a primary purification technique used for BMVC-8C3O, allowing for the separation of the target compound from reaction by-products and unreacted starting materials [16] [17]. The choice of stationary phase and eluent system is critical for achieving effective separation [16].
Recrystallization is another important purification method employed to enhance the purity of BMVC-8C3O [16] [17]. This process involves dissolving the compound in a hot solvent, followed by controlled cooling to induce crystallization of the pure product while leaving impurities in solution [16]. The recrystallization process typically follows these steps:
The final purification step often involves quaternization of the pyridine nitrogen atoms with methyl iodide to form the pyridinium iodide salt, followed by additional recrystallization to obtain the final product with high purity (typically >98%) [8] [33].
BMVC-8C3O exhibits distinct solubility characteristics in various polar solvents, which is crucial for its application in research and potential therapeutic development [1] [18]. The compound's solubility is influenced by its unique molecular structure, which combines aromatic regions with a hydrophilic tetraethylene glycol chain [18] [35].
The solubility profile of BMVC-8C3O in common polar solvents is summarized in the following table:
| Solvent | Solubility |
|---|---|
| Dimethyl sulfoxide (DMSO) | 45 mg/mL (43.16 mM) |
| Dimethylformamide (DMF) | Moderate solubility |
| Acetonitrile | Limited solubility |
| Methanol | Limited solubility |
| Water | Poor solubility |
BMVC-8C3O shows excellent solubility in dimethyl sulfoxide (DMSO), with reported values of 45 mg/mL (43.16 mM), though sonication is often recommended to facilitate complete dissolution [1] [18]. The high solubility in DMSO can be attributed to the compound's ability to form favorable interactions with this aprotic polar solvent [18] [20].
The solubility in other polar solvents varies, with moderate solubility observed in dimethylformamide (DMF) and limited solubility in acetonitrile and methanol [18] [35]. The compound's solubility in water is poor, which is consistent with its partially hydrophobic character due to the carbazole core and vinyl-pyridinium groups [18] [35].
For practical applications, stock solutions of BMVC-8C3O are typically prepared in DMSO at concentrations ranging from 1 mM to 50 mM, depending on the specific requirements of the experiment [1] [18]. These stock solutions can be stored at -80°C for up to one year, maintaining the compound's stability and activity [1] [18].
The thermal stability of BMVC-8C3O is an important physicochemical property that influences its storage, handling, and potential applications [1] [26]. Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provide valuable insights into the compound's behavior under varying temperature conditions [26] [28].
BMVC-8C3O demonstrates good thermal stability, with recommended storage conditions of -20°C for the powder form (stable for up to 3 years) and -80°C for solutions (stable for up to 1 year) [1] [20]. This stability is attributed to the compound's robust molecular structure, particularly the stable carbon-carbon bonds and aromatic systems [26] [28].
When BMVC-8C3O interacts with G-quadruplex DNA structures, it significantly enhances their thermal stability, increasing the melting temperature by more than 45°C [26] [28]. This property is particularly relevant for its biological activity, as it indicates strong binding and stabilization of the G-quadruplex structure [26].
Thermodynamic studies of BMVC-8C3O-induced topological conversion of telomeric G-quadruplexes have revealed important energy parameters [26]. The activation energies associated with different stages of the conformational transition include:
Binding studies based on nuclear magnetic resonance spectroscopy combined with hydrogen–deuterium exchange reveal that BMVC-8C3O docks first onto the hybrid guanine-quadruplex formed by the Tel23 human telomeric sequence and then drives a step-wise re-arrangement of guanine tracts that yields an all-parallel propeller topology [1].
BMVC-8C3O recognises both hybrid and anti-parallel telomeric guanine-quadruplexes yet stabilises only the parallel end-states, converting every studied non-parallel fold (Tel23, Tel25, Tel22 and 22-CTA) into an identical parallel scaffold [1] [2].
| Parameter | Value | Experimental method |
|---|---|---|
| Association constant (site 1, Tel23) | 3.8 × 10⁶ M⁻¹ [1] | Bio-layer interferometry |
| Association constant (site 2, Tel23) | 1.0 × 10⁵ M⁻¹ [1] | Bio-layer interferometry |
| Activation energy, initial → intermediate (k₁) | 30 kcal mol⁻¹ [1] | Kinetic NMR |
| Activation energy, intermediate → initial (k₂) | 24 kcal mol⁻¹ [1] | Kinetic NMR |
| Activation energy, intermediate → final (k₃) | 42 kcal mol⁻¹ [1] | Kinetic NMR |
Table 1 Kinetic and thermodynamic parameters for BMVC-8C3O-induced topological conversion of the Tel23 guanine-quadruplex.
BMVC-8C3O was engineered by tethering a tetra-ethylene-glycol arm to the parent carbazole scaffold; the flexible, hydrophilic tail promotes local dehydration around the quadruplex surface, a key driver for the universal conversion of diverse telomeric motifs into the parallel architecture [1] [2].
Differential scanning calorimetry and circular dichroism melting analyses show that BMVC-8C3O dramatically enhances thermal stability of telomeric quadruplexes (Table 2).
| Telomeric sequence | Initial melting temperature (°C) | Melting temperature with BMVC-8C3O (°C) | ΔTₘ (°C) |
|---|---|---|---|
| Tel23 (hybrid-I) | ≈ 70 [3] | ≈ 115 (5 equiv., annealed) [3] | +45 |
| TA-HT21 (basket) | ≈ 70 [2] | ≈ 115 (5 equiv., overnight) [2] | +45 |
| Tel21-T (basket) | ≈ 60 [2] | ≈ 115 (5 equiv., overnight) [2] | +55 |
| HT24 (hybrid) | ≈ 67 [2] | ≈ 115 (post-annealing) [2] | +48 |
Table 2 Representative melting-temperature gains imparted by BMVC-8C3O on human telomeric guanine-quadruplexes.